[1-(Cyclopropylmethyl)cyclobutyl]methanamine;hydrochloride
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Overview
Description
[1-(Cyclopropylmethyl)cyclobutyl]methanamine;hydrochloride: is a chemical compound with the molecular formula C9H17N·HCl It is a hydrochloride salt form of [1-(Cyclopropylmethyl)cyclobutyl]methanamine, which is a cyclobutyl derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Cyclopropylmethyl)cyclobutyl]methanamine typically involves the following steps:
Cyclopropylmethylation: The initial step involves the cyclopropylmethylation of a suitable cyclobutyl precursor.
Amination: The cyclopropylmethylated intermediate is then subjected to amination to introduce the methanamine group.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[1-(Cyclopropylmethyl)cyclobutyl]methanamine;hydrochloride: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutyl ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
[1-(Cyclopropylmethyl)cyclobutyl]methanamine;hydrochloride: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(Cyclopropylmethyl)cyclobutyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
[1-(Cyclopropylmethyl)cyclobutyl]methanamine;hydrochloride: can be compared with other similar compounds such as:
- [1-(Phenoxymethyl)cyclopropyl]methanamine
- [1-(4-Chlorophenyl)cyclopropyl]methanamine
- [1-(4-Fluorobenzyl)cyclobutyl]methanamine
These compounds share structural similarities but differ in their substituents, which can affect their chemical properties and applications. The uniqueness of This compound
Properties
IUPAC Name |
[1-(cyclopropylmethyl)cyclobutyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-7-9(4-1-5-9)6-8-2-3-8;/h8H,1-7,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTKBRWMOXVYSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2CC2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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